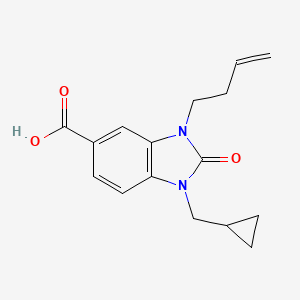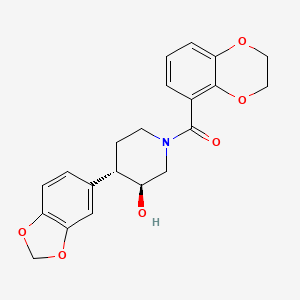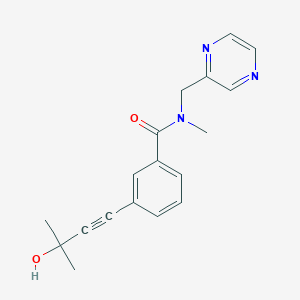![molecular formula C16H20N4O2 B3812078 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide](/img/structure/B3812078.png)
3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide
Übersicht
Beschreibung
3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide, also known as FPPP, is a synthetic compound that has been widely studied for its potential pharmacological applications. This compound belongs to the class of piperidine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide is not fully understood. However, it is known to interact with various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has been shown to inhibit the reuptake of dopamine, which could lead to increased dopamine levels in the brain and potential therapeutic effects.
Biochemical and physiological effects:
3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to have anticonvulsant effects in animal models, which could have potential applications in the treatment of epilepsy. 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has also been shown to have analgesic and anti-inflammatory effects, which could have potential applications in the treatment of pain and inflammation. Additionally, 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has been shown to have effects on mood and behavior, which could have implications for the treatment of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its pharmacological properties are well understood. However, 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide also has some limitations for lab experiments. It has been shown to have potential toxicity in some animal models, which could limit its use in certain experiments. Additionally, its effects on different neurotransmitter systems could make it difficult to study specific mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide. One potential direction is to further investigate its potential as a dopamine transporter ligand, which could have implications for the treatment of various neurological disorders. Another potential direction is to investigate its potential as an anticonvulsant and analgesic agent, which could have implications for the treatment of epilepsy and pain. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide and its effects on different neurotransmitter systems.
Wissenschaftliche Forschungsanwendungen
3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. 3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide has also been investigated for its potential as a dopamine transporter ligand, which could have implications for the treatment of various neurological disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(7-6-14-5-2-11-22-14)19-13-4-1-10-20(12-13)16-17-8-3-9-18-16/h2-3,5,8-9,11,13H,1,4,6-7,10,12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEQQIZOBDPVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)NC(=O)CCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{1-[1-(4-isopropylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B3811997.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B3812005.png)
![1-[2-methoxy-5-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3812010.png)
![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3812016.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3812040.png)
![3-{[1-(1,4-dimethyl-4-penten-1-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B3812042.png)
![[4-(6-phenyl-3-pyridazinyl)phenyl]methanol](/img/structure/B3812068.png)
![4-[(1-{[1-(2-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]thiomorpholine bis(trifluoroacetate)](/img/structure/B3812073.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B3812079.png)

![N~4~,6-dimethyl-N~4~-[3-(1H-pyrazol-1-yl)propyl]-2,4-pyrimidinediamine](/img/structure/B3812097.png)
![N-{2-[5-(1-ethyl-1H-1,2,4-triazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethyl}pyridin-3-amine](/img/structure/B3812104.png)